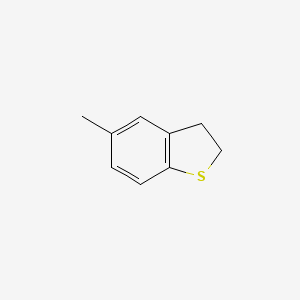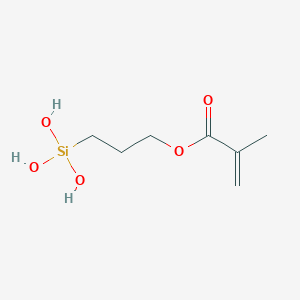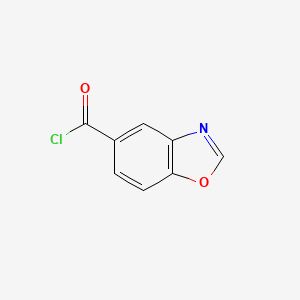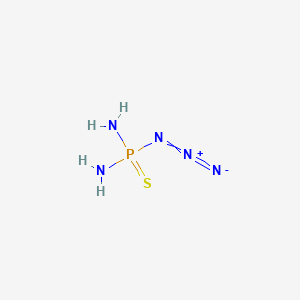
Phosphorodiamidothioic azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidothioic azide is an organophosphorus compound characterized by the presence of both azide and phosphorodiamidothioic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodiamidothioic chloride with sodium azide under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides. The use of automated systems and remote handling techniques is common to minimize human exposure .
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed Huisgen cycloaddition to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Substitution: Formation of phosphorodiamidothioic derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Phosphorodiamidothioic azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the development of new materials with unique properties, such as high-energy materials and polymer cross-linkers.
Biological Research: Utilized in the modification of biomolecules for studying protein functions and interactions.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of phosphorodiamidothioic azide involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Phosphorodiamidothioic azide can be compared with other azide-containing compounds such as:
Phenyl Azide: Used in organic synthesis and materials science, but lacks the phosphorus component.
Sodium Azide: Commonly used as a reagent in organic synthesis and as a preservative, but is highly toxic and explosive.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV, showcasing the biological relevance of azides.
Properties
CAS No. |
25841-90-1 |
|---|---|
Molecular Formula |
H4N5PS |
Molecular Weight |
137.11 g/mol |
InChI |
InChI=1S/H4N5PS/c1-4-5-6(2,3)7/h(H4,2,3,7) |
InChI Key |
OYRRWXSIALQXJK-UHFFFAOYSA-N |
Canonical SMILES |
NP(=S)(N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


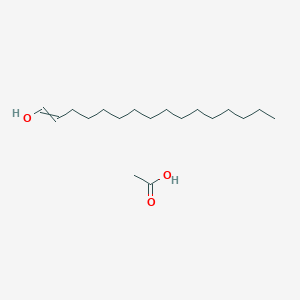
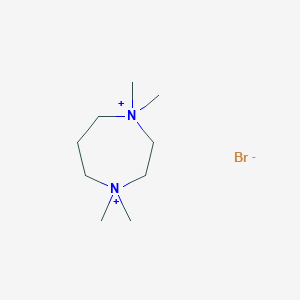
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
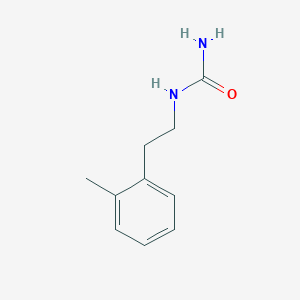
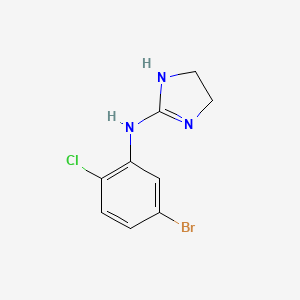
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
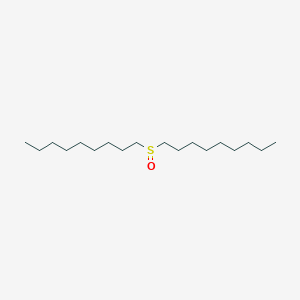
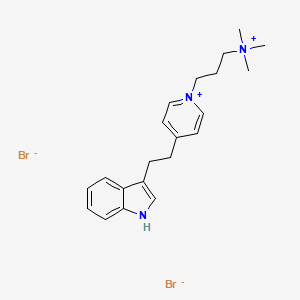
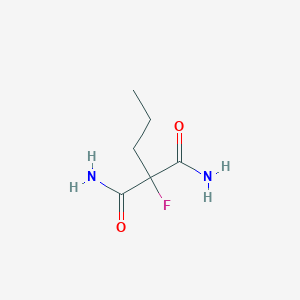

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
